Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- represents a sophisticated architectural arrangement with the molecular formula C15H12BrF3N2O2 and a molecular weight of 389.17 grams per mole. The compound features a central benzamide framework that serves as the structural backbone, with specific substitutions that fundamentally alter its electronic and steric properties. The benzene ring carries a bromine atom at the 4-position and an ethoxy group at the 3-position, creating a distinctive substitution pattern that influences both the electronic distribution and the overall molecular geometry.
The amide linkage connects the substituted benzene ring to a pyridinyl moiety that bears a trifluoromethyl group at the 4-position. This trifluoromethyl substitution is particularly significant as it introduces strong electron-withdrawing characteristics that affect the entire molecular system. The presence of the trifluoromethyl group enhances metabolic stability and increases lipophilicity, which are crucial factors for biological activity and pharmacological applications. The ethoxy group at the 3-position of the benzamide core introduces both steric and electronic effects, contributing to the compound's unique three-dimensional structure and influencing its interaction with biological targets.
The structural arrangement creates multiple sites for potential intermolecular interactions, including hydrogen bonding capabilities through the amide nitrogen and various van der Waals interactions through the aromatic systems. The bromine atom provides additional opportunities for halogen bonding, a relatively recently recognized non-covalent interaction that can significantly influence molecular recognition processes. The pyridine nitrogen atom serves as both a hydrogen bond acceptor and a coordination site for metal interactions, expanding the compound's potential for diverse molecular interactions.
Table 1: Key Structural Parameters of Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-
| Parameter | Value |
|---|---|
| Molecular Formula | C15H12BrF3N2O2 |
| Molecular Weight | 389.17 g/mol |
| Chemical Abstracts Service Number | 1620677-35-1 |
| Bromine Position | 4-position on benzene ring |
| Ethoxy Position | 3-position on benzene ring |
| Trifluoromethyl Position | 4-position on pyridine ring |
| Amide Bond Configuration | N-linked to pyridinyl group |
Crystallographic Studies and Conformational Dynamics
Crystallographic analysis provides fundamental insights into the solid-state structure and conformational preferences of benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-. While specific single-crystal X-ray diffraction data for this exact compound are limited in the available literature, related pyridinyl-benzamide derivatives have been extensively studied, providing valuable structural context. The crystallographic studies of similar compounds reveal important trends in molecular packing and conformational behavior that can be extrapolated to understand the structural characteristics of this specific derivative.
The conformational dynamics of benzamide derivatives are significantly influenced by the rotation around the amide bond, which can adopt various orientations depending on the substituent pattern and crystal packing forces. In the case of benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-, the torsion angle between the benzamide plane and the pyridinyl plane is expected to be influenced by the steric interactions between the ethoxy group and the pyridine ring. Crystallographic studies of related N-(pyridinyl)benzamide compounds have shown that these torsion angles typically range from 12 to 21 degrees, indicating a preferred twisted conformation rather than a planar arrangement.
The intermolecular interactions in the crystal lattice play a crucial role in determining the overall structural stability and packing efficiency. The compound is expected to form hydrogen bonds through the amide nitrogen-hydrogen group and the pyridine nitrogen atom, creating extended networks that stabilize the crystal structure. The bromine atom can participate in halogen bonding interactions, while the trifluoromethyl group contributes to the overall packing through weak fluorine interactions. The ethoxy group provides additional conformational flexibility and can engage in van der Waals interactions with neighboring molecules.
X-ray crystallography has proven to be the primary method for characterizing the atomic structure of materials and differentiating compounds that appear similar in other analytical techniques. For benzamide derivatives, the technique has revealed critical information about bond lengths, bond angles, and intermolecular interactions that are essential for understanding their chemical behavior. The systematic analysis of crystal structures helps explain unusual electronic or elastic properties and provides the foundation for rational drug design approaches.
Table 2: Typical Crystallographic Parameters for Pyridinyl-Benzamide Derivatives
| Parameter | Typical Range |
|---|---|
| Torsion Angle (Benzamide-Pyridine) | 12-21° |
| Space Group | P-1, P21/c, C2/c |
| Hydrogen Bond Distances | 2.8-3.2 Å |
| Halogen Bond Distances | 3.0-3.5 Å |
| Unit Cell Volume | 1200-1500 ų |
Comparative Structural Analysis with Pyridinyl-Benzamide Derivatives
The structural analysis of benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- benefits significantly from comparison with related pyridinyl-benzamide derivatives that have been extensively characterized in the literature. This comparative approach reveals important structure-activity relationships and provides insights into how specific substitutions influence molecular properties and behavior. The systematic comparison with compounds such as 4-bromo-N-(pyridin-2-yl)benzamide and N-(2-pyridinyl)-4-(trifluoromethyl)benzamide helps establish the unique characteristics of the target compound.
The presence of the ethoxy group at the 3-position distinguishes this compound from simpler pyridinyl-benzamide derivatives and introduces additional steric and electronic considerations. Comparative studies with 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide and related ethoxy-substituted benzamides reveal that the ethoxy group significantly affects molecular conformation and intermolecular interactions. The ethoxy substitution typically increases molecular flexibility and provides additional sites for van der Waals interactions, which can influence both crystal packing and biological activity.
The trifluoromethyl group at the 4-position of the pyridine ring represents another key structural feature that requires careful comparative analysis. Studies of N-(2-pyridinyl)-4-(trifluoromethyl)benzamide demonstrate that trifluoromethyl substitution dramatically alters the electronic properties of the molecule, increasing lipophilicity and metabolic stability. The electron-withdrawing nature of the trifluoromethyl group affects the basicity of the pyridine nitrogen and influences the compound's ability to participate in hydrogen bonding and coordination interactions.
The combination of multiple substituents in benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- creates a unique structural profile that differs from simpler derivatives. Comparative analysis with histone deacetylase inhibitor compounds reveals that benzamide-based derivatives with specific substitution patterns can achieve selective biological activity. The length of the molecule and the nature of substituents on the terminal benzene rings significantly influence enzyme inhibition potency, with shorter molecules generally showing stronger activity.
Polymorphic studies of related compounds, such as N-(3-pyridyl)-benzamide, provide important insights into the conformational flexibility and solid-state behavior of pyridinyl-benzamide derivatives. These studies reveal that multiple crystalline forms can exist, each with distinct molecular conformations and packing arrangements. The three polymorphic modifications observed for N-(3-pyridyl)-benzamide demonstrate the importance of crystal form selection and characterization for pharmaceutical applications.
Table 3: Comparative Analysis of Pyridinyl-Benzamide Derivatives
| Compound | Molecular Weight | Key Substituents | Torsion Angle | Crystal System |
|---|---|---|---|---|
| Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- | 389.17 g/mol | Br, OCH2CH3, CF3 | ~15-20°* | Predicted: Triclinic |
| 4-bromo-N-(pyridin-2-yl)benzamide | 277.11 g/mol | Br | Variable | Multiple forms |
| N-(2-pyridinyl)-4-(trifluoromethyl)benzamide | 266.22 g/mol | CF3 | Variable | P-1 |
| N-(3-pyridyl)-benzamide | 198.22 g/mol | None | Variable | P21/c, P21, C2/c |
*Estimated based on related compounds
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O2/c1-2-23-12-7-9(3-4-11(12)16)14(22)21-13-8-10(5-6-20-13)15(17,18)19/h3-8H,2H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPQYVEPAVPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromo group to the benzamide core.
Ethoxylation: Addition of the ethoxy group under controlled conditions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Pyridinylation: Coupling of the pyridinyl moiety to the benzamide core, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Benzamide derivatives have been studied for their potential anticancer properties. The presence of the trifluoromethyl group and the pyridine moiety may enhance the compound's interaction with biological targets involved in cancer progression. Research indicates that such compounds can inhibit specific pathways that are overactive in various cancer types .
- Antimicrobial Properties :
- Neurological Applications :
Agricultural Applications
- Fungicides :
- Herbicides :
Case Studies and Research Findings
Future Research Directions
The compound's unique structure suggests several avenues for future research:
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the benzamide structure affect biological activity can lead to more potent derivatives.
- Combination Therapies : Exploring the efficacy of this compound in combination with other drugs could enhance its therapeutic potential.
- Environmental Impact Studies : Assessing the ecological effects of using this compound as an agricultural chemical will be crucial for regulatory approval.
Mechanism of Action
The mechanism of action of Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s biological activity by influencing its lipophilicity and metabolic stability . The compound may bind to enzymes or receptors, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-
- Molecular Formula : C₁₅H₁₂BrF₃N₂O₂
- Molecular Weight : 389.18 g/mol
- CAS Number : 1620677-35-1
- Purity : 95% (as commercially available) .
This compound features a benzamide core substituted with a bromo group at position 4, an ethoxy group at position 3, and an N-linked 4-(trifluoromethyl)-2-pyridinyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy and bromo substituents influence electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research .
Comparison with Structurally Similar Compounds
Deuterated Analog: 4-Bromo-3-(methoxy-d₃)-N-[4-(trifluoromethyl)-2-pyridinyl]benzamide
- Molecular Formula : C₁₄H₇BrD₃F₃N₂O₂
- Molecular Weight : 378 g/mol
- Key Differences :
Imidazopyridine Derivative: 4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Molecular Formula : C₂₁H₁₇BrN₃O
- Molecular Weight : 407.29 g/mol
- Key Differences: Core Structure: Imidazo[1,2-a]pyridine replaces pyridine. The phenyl substituent may enhance π-π stacking in receptor binding .
Methylthio-Substituted Analog: 4-Bromo-N-[2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl]-2-(methylthio)benzamide
- Molecular Formula : C₁₆H₁₃BrClF₃N₂OS
- Molecular Weight : 453.70 g/mol
- Key Differences: Substituents: Methylthio group at position 2; chloro-pyridinyl side chain. The chloro substituent may enhance halogen bonding in target proteins .
Chlorophenyl Derivative: 4-Bromo-N-(2-chloro-4-methylphenyl)benzamide
- Molecular Formula : C₁₄H₁₀BrClN₂O
- Molecular Weight : 337.60 g/mol
- Key Differences :
Azo-Linked Complex: 4-Bromo-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]benzamide
- Molecular Formula : C₂₂H₁₇BrCl₃N₄O
- Molecular Weight : 563.66 g/mol
- Key Differences :
Comparative Analysis Table
Research Implications
Biological Activity
Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-fungal properties. The compound Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- (CAS No. 1620677-35-1) has garnered attention for its potential therapeutic applications.
- Molecular Formula : C15H12BrF3N2O
- Molecular Weight : 389.17 g/mol
- Structure : The compound features a benzamide core with specific substitutions that enhance its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the potential of benzamide derivatives in targeting specific cancer pathways. For instance, a related compound, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, was shown to inhibit fibroblast growth factor receptor 1 (FGFR1) in non-small cell lung cancer (NSCLC) cell lines. The IC50 values for this compound ranged from 1.25 µM to 2.31 µM across different NSCLC lines, indicating significant potency against FGFR1 amplification .
Table 1: Inhibition Potency of Benzamide Derivatives against NSCLC Cell Lines
| Compound | NSCLC Cell Line | IC50 (µM) |
|---|---|---|
| C9 | NCI-H520 | 1.36 |
| C9 | NCI-H1581 | 1.25 |
| C9 | NCI-H226 | 2.31 |
| C9 | NCI-H460 | 2.14 |
| C9 | NCI-H1703 | 1.85 |
The mechanism of action involves the arresting of the cell cycle at the G2 phase and induction of apoptosis through the inhibition of key signaling pathways involving FGFR1 and ERK .
Anti-Fungal Activity
Benzamide derivatives have also been explored for their fungicidal properties. A patent describes the synthesis of N-[2-(4-pyridinyl)ethyl]benzamide derivatives that exhibit effective control over phytopathogenic fungi . These compounds demonstrate potential as agricultural fungicides, providing an avenue for further research into their application in crop protection.
Case Studies and Research Findings
- Fungicidal Applications : Research has shown that certain benzamide derivatives can effectively combat various fungal pathogens in agricultural settings, enhancing crop yields and reducing reliance on traditional fungicides .
- Protective Agents Against Xenotoxic Agents : Some studies have reported that benzamide derivatives can serve as protective agents against xenotoxicity in human cells, suggesting a role in cellular defense mechanisms .
- Mechanistic Insights : The inhibition of nicotinamide adenine dinucleotide kinase (NADK) by certain benzamide derivatives has been proposed as a novel approach to downregulate dihydrofolate reductase (DHFR), a crucial enzyme in cancer cell proliferation .
Q & A
Basic Question
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (toxicological data suggest moderate toxicity) .
- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., trifluoromethyl derivatives).
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
How can the compound’s stability under experimental conditions be assessed?
Advanced Question
Stability Studies :
- Accelerated Degradation : Expose to heat (40–60°C), light (UV-Vis), or humidity for 1–4 weeks.
- HPLC Monitoring : Track degradation products (e.g., de-brominated or hydrolyzed derivatives) .
Storage Recommendations : - Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
What in vitro models are suitable for preliminary bioactivity assessment?
Advanced Question
Screening Strategies :
- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorogenic substrates .
- Cell-Based Assays : Evaluate cytotoxicity in cancer lines (e.g., HeLa or MCF-7) via MTT assays .
Data Interpretation : - Compare IC₅₀ values with structurally similar benzamides to infer structure-activity relationships (SAR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
